molecular formula C20H23N7O2 B2518460 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide CAS No. 1797186-76-5

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide

Cat. No.: B2518460
CAS No.: 1797186-76-5
M. Wt: 393.451
InChI Key: KWBIFLXFOLHVKA-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry Synthesis

Studies have shown the utility of related compounds in the synthesis of N,S-containing heterocycles, highlighting the versatility of piperidine derivatives in chemical synthesis. For example, piperidinium derivatives have been used in aminomethylation reactions to form complex heterocyclic structures, illustrating the compound's role in expanding the chemical space of heterocyclic chemistry (Dotsenko et al., 2012).

Antihistaminic and Anti-inflammatory Applications

Research on similar compounds has demonstrated their potential in developing inhibitors with antihistaminic activity and the ability to inhibit eosinophil infiltration, which is crucial for treating allergic reactions and conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Enzyme Inhibition for Disease Treatment

Compounds with the piperidine moiety have been explored for their role in inhibiting enzymes like soluble epoxide hydrolase. This enzyme is involved in the metabolic breakdown of epoxides to diols, pathways relevant to inflammatory diseases. The synthesis and evaluation of piperidine-carboxamides highlight the potential of such compounds in therapeutic applications (Thalji et al., 2013).

Analgesic and Antiparkinsonian Activities

Derivatives from related chemical structures have been assessed for their analgesic and antiparkinsonian activities, with some showing comparable effects to established drugs. This suggests potential applications in developing new treatments for pain and Parkinson's disease (Amr et al., 2008).

Molecular Docking and In Vitro Screening

Novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These findings indicate the compound's utility in designing molecules with specific biological activities (Flefel et al., 2018).

Properties

IUPAC Name

N-(2-phenoxyethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c28-20(22-10-13-29-17-4-2-1-3-5-17)16-8-11-26(12-9-16)18-6-7-19(25-24-18)27-15-21-14-23-27/h1-7,14-16H,8-13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBIFLXFOLHVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCOC2=CC=CC=C2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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